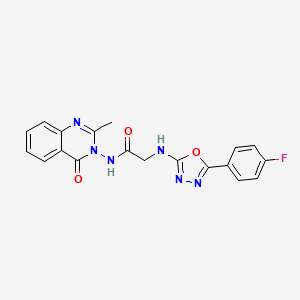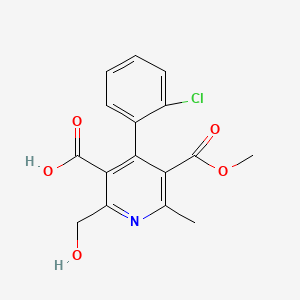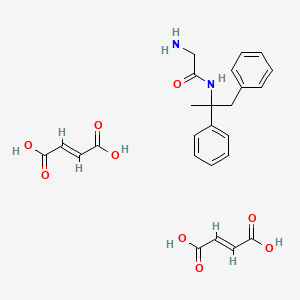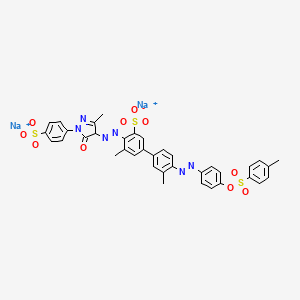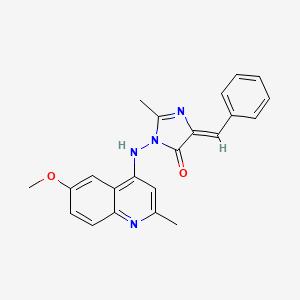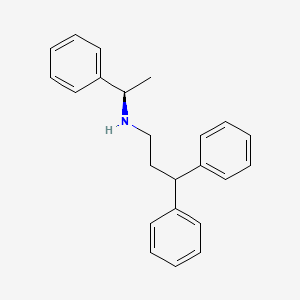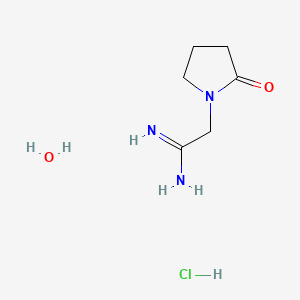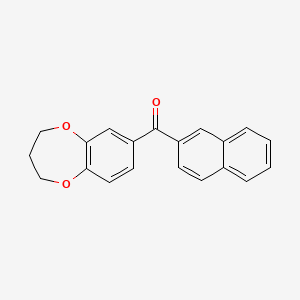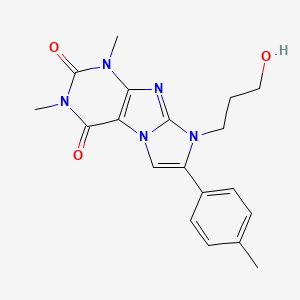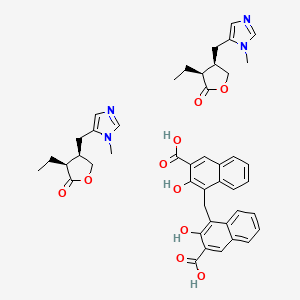
Pilocarpine pamoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pilocarpine pamoate is a compound derived from pilocarpine, a naturally occurring alkaloid extracted from the leaves of the Pilocarpus plants . Pilocarpine is a muscarinic acetylcholine agonist, which means it selectively works on muscarinic receptors . This compound is used in various medical applications, including the treatment of dry mouth and ophthalmic conditions such as glaucoma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pilocarpine pamoate involves the reaction of pilocarpine with pamoic acid. Pilocarpine itself is synthesized from Pilocarpus leaves through extraction and purification processes . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the pamoate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of pilocarpine from Pilocarpus leaves, followed by its reaction with pamoic acid under controlled conditions to produce this compound . The final product is then purified and formulated for medical use.
Analyse Des Réactions Chimiques
Types of Reactions
Pilocarpine pamoate undergoes various chemical reactions, including:
Oxidation: Pilocarpine can be oxidized to form pilocarpic acid.
Reduction: Reduction reactions can convert pilocarpine to its reduced forms.
Substitution: Pilocarpine can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include pilocarpic acid (from oxidation) and various substituted pilocarpine derivatives (from substitution reactions) .
Applications De Recherche Scientifique
Pilocarpine pamoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its effects on muscarinic receptors and its role in neurotransmission.
Medicine: Used to treat dry mouth, glaucoma, and other ophthalmic conditions.
Industry: Employed in the formulation of pharmaceuticals and therapeutic agents.
Mécanisme D'action
Pilocarpine pamoate exerts its effects by acting as a muscarinic receptor agonist. It specifically targets the muscarinic receptor subtype M3 found on the iris sphincter muscle and ciliary muscle . Upon activation, the iris sphincter muscle contracts, resulting in pupil constriction (miosis). Pilocarpine also stimulates the secretion of various exocrine glands, such as sweat, lacrimal, and salivary glands .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pilocarpine hydrochloride: Another salt form of pilocarpine used in similar medical applications.
Salagen (pilocarpine): A brand name for pilocarpine used to treat dry mouth.
NeutraSal (saliva substitutes): Used for similar purposes but with different active ingredients.
Uniqueness
Pilocarpine pamoate is unique due to its specific formulation, which allows for targeted delivery and prolonged action compared to other forms of pilocarpine . Its ability to selectively activate muscarinic receptors makes it a valuable compound in medical treatments .
Propriétés
Numéro CAS |
63036-94-2 |
|---|---|
Formule moléculaire |
C45H48N4O10 |
Poids moléculaire |
804.9 g/mol |
Nom IUPAC |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one |
InChI |
InChI=1S/C23H16O6.2C11H16N2O2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*5,7-8,10H,3-4,6H2,1-2H3/t;2*8-,10-/m.00/s1 |
Clé InChI |
ZCECPEINCZVBPT-IWXKTIJTSA-N |
SMILES isomérique |
CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C.CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
SMILES canonique |
CCC1C(COC1=O)CC2=CN=CN2C.CCC1C(COC1=O)CC2=CN=CN2C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



